2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Description
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A cornerstone of research on compounds like 2-(4-ethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves the development of novel synthetic routes and characterization techniques. Studies have introduced efficient synthesis methods for generating a broad array of derivatives, aiming to explore their structural and functional diversity. For instance, the synthesis of novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives has been reported, with detailed characterizations provided through techniques such as IR, NMR, and mass spectrometry (Önkol et al., 2008), (Sridhara et al., 2010). These foundational studies facilitate a deeper understanding of the compounds’ chemical properties and lay the groundwork for further applications.
Antimicrobial and Anticancer Activities
A significant portion of the research has been dedicated to evaluating the antimicrobial and anticancer potentials of these compounds. For instance, antimicrobial studies have shown that certain derivatives exhibit promising activity against a range of bacteria and fungi, highlighting their potential as novel antimicrobial agents (Önkol et al., 2008). Additionally, some compounds have been investigated for their anticancer properties, with studies indicating efficacy against various cancer cell lines, suggesting a promising avenue for the development of new anticancer therapeutics (Yakantham et al., 2019).
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-16-12-14-17(15-13-16)29-25(30)19-9-5-4-8-18(19)22(27-29)24-26-23(28-32-24)20-10-6-7-11-21(20)31-2/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACADPIZSQDWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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